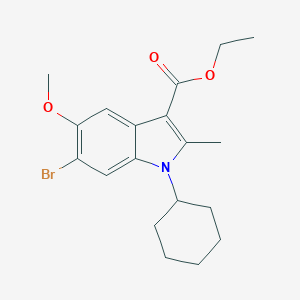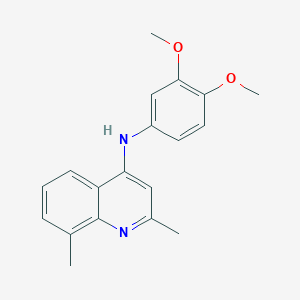
3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2,4-triazole derivatives, which are structurally related to the compound , has been described . These methods often involve the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .Molecular Structure Analysis
The molecular structure of “3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one” can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one” can be determined using various techniques. For instance, the compound has a molecular weight of 387.494 Da . Other properties such as density, boiling point, and melting point can also be determined .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Efficient Synthesis Methods : A study by Saeed et al. (2013) reports an efficient two-component synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, demonstrating the potential for streamlined production of similar compounds.
Biological and Antimicrobial Applications
- Antimicrobial Properties : El‐Wahab et al. (2014) found that coumarin-thiazole derivatives, similar in structure to the compound , exhibit significant antimicrobial activity when incorporated into polymers and polymer composites. This suggests potential applications in antimicrobial coatings or materials (El‐Wahab et al., 2014).
- Antibacterial and Antioxidant Activities : Mahmoodi and Ghodsi (2017) synthesized a series of novel compounds including 3-(2-oxo-2H-chromen-3-yl)-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-aryl-1H-pyrazol-1-ium bromides, which showed good biological capacity in terms of antibacterial and antioxidant activities (Mahmoodi & Ghodsi, 2017).
Applications in Polymer Science
- Enhancement in Polymer Properties : The incorporation of similar compounds into polyurethane varnishes has been found to enhance both the physical and mechanical properties of the varnish, alongside providing antimicrobial effects (El‐Wahab et al., 2014).
Chemical Structure and Properties
- Structural Analysis and X-Ray Characterization : Madni et al. (2020) carried out a detailed structural analysis of coumarin hybrids, including X-ray characterization and Hirshfeld surface analysis, which could be relevant for understanding the structural properties of similar thiazol-coumarin compounds (Madni et al., 2020).
Wirkmechanismus
Target of Action:
The primary target of this compound is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which initiates cytokinesis by recruiting other cell division proteins. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .
Mode of Action:
The compound interacts with FtsZ through binding at specific sites on the protein. This binding disrupts the assembly of FtsZ monomers into the Z-ring, preventing proper septum formation during cell division. Consequently, bacterial cells cannot divide and multiply, leading to their inhibition .
Action Environment:
Environmental factors influence the compound’s efficacy and stability:
Eigenschaften
IUPAC Name |
3-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-24-20(14-19-8-4-5-9-22(19)27-24)23-25-21(15-28-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-16H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEGJGJPSNYNNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-cyclohexylphenyl)thiazol-2-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B378674.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B378675.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B378676.png)
![2-[4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile](/img/structure/B378678.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)

![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-nitro-2-methylanilino}acrylonitrile](/img/structure/B378685.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B378687.png)
![1-(4-chlorobenzyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B378688.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzenesulfonate](/img/structure/B378692.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B378693.png)
![[2-[(E)-[(5-ethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]-4-methylphenyl] 4-methyl-3-nitrobenzenesulfonate](/img/structure/B378696.png)
![3-(2,4-Dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378697.png)